molecular formula C17H22N4O4 B2890661 N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 941898-38-0

N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2890661
CAS No.: 941898-38-0
M. Wt: 346.387
InChI Key: YUGPMKILEJNXIR-UHFFFAOYSA-N
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Description

N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a synthetic organic compound, notable for its distinctive molecular structure that includes pyrido[2,3-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. Starting materials may include ethyl-substituted pyrimidinones, which undergo a series of alkylation, cyclization, and condensation reactions. Reaction conditions such as temperature, solvent, and catalysts play a critical role in the efficiency and yield of the synthesis. Common conditions may involve temperatures ranging from 50 to 100 degrees Celsius and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

For large-scale production, the industrial synthesis of this compound would likely employ continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are optimized to ensure consistent product quality while minimizing waste and energy consumption. Green chemistry principles may be applied to develop more sustainable synthetic routes, reducing the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions including:

  • Oxidation: This compound may undergo oxidation reactions to form oxo-derivatives, depending on the nature of the oxidizing agent used.

  • Reduction: Reduction reactions may target specific functional groups within the molecule, such as reducing carbonyl groups to alcohols.

  • Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, are common. These reactions often result in the formation of modified derivatives with varying substituents.

Common Reagents and Conditions

Reagents such as hydrogen peroxide or potassium permanganate are typical oxidizing agents, while reducing agents might include lithium aluminum hydride or sodium borohydride. Solvents like ethanol, methanol, and acetone are commonly used, depending on the reaction type and desired product.

Major Products Formed

The major products from these reactions vary, but typically include structurally similar pyrimidine derivatives with altered functional groups that potentially alter the compound's properties and applications.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide serves as a precursor or intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired properties.

Biology

Biologically, this compound is studied for its potential biochemical activities. It might interact with specific enzymes or proteins, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological effects. Research may focus on their potential as anti-inflammatory, anti-cancer, or antiviral agents, examining how structural modifications impact biological activity.

Industry

Industrially, this compound can be utilized in the development of new materials or as a chemical intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, influencing biological pathways. For instance, it could inhibit enzyme activity or block receptor sites, thereby modulating cellular responses. Detailed studies are required to elucidate these mechanisms fully, often involving molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N-alkyl-2-(pyrido[2,3-d]pyrimidin-3-yl)acetamide: Shares a similar core structure but with varying alkyl groups.

  • Ethoxy-substituted pyrimidines: Differ in the substitution pattern but maintain the pyrimidine core.

  • Pyrido[2,3-d]pyrimidin-4(3H)-ones: Structurally similar but differ in functional groups and substitution sites.

Highlighting Uniqueness

N-allyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide stands out due to its specific substituents and functional groups that confer unique chemical and biological properties

By appreciating the distinct synthesis, reactions, applications, and mechanisms associated with this compound, researchers can better leverage its potential in various fields of science and industry.

Properties

IUPAC Name

2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-5-8-18-12(22)10-21-16(23)13-14(25-7-3)11(6-2)9-19-15(13)20(4)17(21)24/h5,9H,1,6-8,10H2,2-4H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGPMKILEJNXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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